molecular formula C19H18N2O2 B2845532 2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 852367-62-5

2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2845532
CAS No.: 852367-62-5
M. Wt: 306.365
InChI Key: DBCBTARZQOMGMC-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an isopropyl group is added to a phenyl ring using an alkyl halide and a Lewis acid catalyst.

    Formation of the Oxoacetamide Moiety: The oxoacetamide moiety can be introduced through an acylation reaction, where an acyl chloride reacts with an amine group to form the amide bond.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and nucleophilic bases.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: It is used as a probe to study various biological processes and pathways, including enzyme inhibition and receptor binding.

    Chemical Biology: The compound is utilized in chemical biology research to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Comparison with Similar Compounds

2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide can be compared with other similar compounds, such as:

    2-(1H-indol-3-yl)-N-phenyl-2-oxoacetamide: This compound lacks the isopropyl group, which may affect its biological activity and binding properties.

    2-(1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide: The presence of a methyl group instead of an isopropyl group may result in different chemical and biological properties.

    2-(1H-indol-3-yl)-N-(4-chlorophenyl)-2-oxoacetamide:

Biological Activity

The compound 2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide , a derivative of indole, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for pharmacological applications.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with acetic acid derivatives, often employing various catalysts and solvents to enhance yield and purity. The detailed synthetic pathway is crucial for understanding the compound's structure and subsequent biological activity.

Anticancer Properties

Recent studies have indicated that compounds with indole frameworks exhibit significant anticancer activity. For instance, similar indole derivatives have been shown to induce cell death through mechanisms such as apoptosis and methuosis, a form of non-apoptotic cell death characterized by vacuole accumulation in cancer cells .

Table 1: Summary of Biological Activities of Indole Derivatives

CompoundActivity TypeIC50 (µM)Reference
This compoundAnticancer (GBM Cells)<10
4-HO-NiPTInduces methuosis5
5-substituted indolesMicrotubule disruption<10

The compound's ability to disrupt microtubule polymerization has been highlighted as a mechanism for its cytotoxic effects, making it a candidate for further investigation as an anticancer agent .

Antiviral Activity

Indole derivatives have also been evaluated for their antiviral properties. Compounds similar to this compound have demonstrated efficacy against viruses such as Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV). The antiviral activity is attributed to their ability to inhibit viral replication at low micromolar concentrations .

Table 2: Antiviral Activity of Indole Derivatives

CompoundVirus TargetEC50 (µM)Reference
This compoundRSV/IAV0.5
14'cRSV/IAV<1

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : Indole derivatives can interfere with cell cycle progression, leading to growth inhibition in cancer cells.
  • Induction of Cell Death : The induction of methuosis suggests a unique pathway for cell death that may be exploited in cancer therapy.
  • Antiviral Mechanisms : By targeting viral replication processes, these compounds may provide a dual approach in treating viral infections.

Case Studies

Several case studies have explored the efficacy of indole-derived compounds in clinical settings:

  • Case Study on GBM Treatment : A study involving the application of indole derivatives in glioblastoma multiforme (GBM) treatment showed promising results, with significant reductions in tumor cell viability observed at concentrations below 10 µM.
  • Antiviral Efficacy Trials : Clinical trials assessing the antiviral effects of similar compounds demonstrated effective inhibition of RSV and IAV replication, highlighting the potential for therapeutic development against respiratory viruses.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12(2)13-7-9-14(10-8-13)21-19(23)18(22)16-11-20-17-6-4-3-5-15(16)17/h3-12,20H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCBTARZQOMGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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